
4-(1-Adamantyl)-3-thiosemicarbazide
Vue d'ensemble
Description
4-(1-Adamantyl)-3-thiosemicarbazide is a chemical compound that features an adamantane moiety attached to a thiosemicarbazide group. Adamantane, a polycyclic hydrocarbon, is known for its unique cage-like structure, which imparts significant stability and rigidity to the molecule. The thiosemicarbazide group, on the other hand, is known for its versatile reactivity and potential biological activity. This combination makes this compound an interesting compound for various scientific and industrial applications.
Mécanisme D'action
Target of Action
It is known that thiosemicarbazone derivatives, which include 4-(1-adamantyl)-3-thiosemicarbazide, have shown significant antibacterial activity . These compounds have been found to be effective against both Gram-negative and Gram-positive bacteria .
Mode of Action
Thiosemicarbazones are known to possess various biological activities, including antibacterial properties . The adamantyl group, a component of the compound, is known to enhance the biological activity of a compound and increase its membrane permeability .
Biochemical Pathways
It is known that thiosemicarbazones can affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The adamantyl group is known to increase the membrane permeability of a compound, which could potentially influence its bioavailability .
Result of Action
Thiosemicarbazone derivatives have been found to exhibit significant antibacterial activity .
Analyse Biochimique
Biochemical Properties
4-(1-Adamantyl)-3-thiosemicarbazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways and proteins that regulate cellular functions. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, leading to inhibition or activation of enzymatic activity. For example, this compound has been found to inhibit certain proteases, thereby affecting protein degradation pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways, such as the NF-κB pathway . Additionally, it has been observed to alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to undergo biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with other metabolic pathways, influencing the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize to various subcellular compartments, including the mitochondria and the nucleus . The targeting signals and post-translational modifications of this compound direct it to specific organelles, where it can exert its biochemical effects . For example, the mitochondrial localization of this compound has been associated with its role in inducing apoptosis through the activation of mitochondrial pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)-3-thiosemicarbazide typically involves the reaction of 1-adamantylamine with thiosemicarbazide under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Adamantyl)-3-thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The thiosemicarbazide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The adamantyl group can participate in substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydrazines.
Substitution: Halogenated adamantane derivatives.
Applications De Recherche Scientifique
4-(1-Adamantyl)-3-thiosemicarbazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound has potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Due to its unique structure, it is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The stability and rigidity of the adamantane moiety make it useful in the development of high-performance materials and polymers.
Comparaison Avec Des Composés Similaires
1-Adamantylamine: A simpler derivative of adamantane with potential biological activity.
4-(1-Adamantyl)-3-hydrazinyl-1,2,4-triazole: A related compound with a triazole ring instead of the thiosemicarbazide group.
1-Adamantylthiourea: Another derivative with a thiourea group instead of thiosemicarbazide.
Uniqueness: 4-(1-Adamantyl)-3-thiosemicarbazide stands out due to the combination of the adamantane moiety and the thiosemicarbazide group, which imparts unique chemical and biological properties. Its stability, reactivity, and potential biological activity make it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-aminothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3S/c12-14-10(15)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOUDVJTOYVRTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354052 | |
| Record name | 4-(1-Adamantyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52662-65-4 | |
| Record name | 4-(1-Adamantyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52662-65-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(1-Adamantyl)-3-thiosemicarbazide a promising scaffold for developing new antimicrobial and anticancer agents?
A1: this compound acts as a versatile building block for creating diverse thiosemicarbazone derivatives. This is achieved by reacting it with various substituted acetophenones and benzaldehydes. [] These derivatives have demonstrated promising in vitro activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. [] Additionally, some derivatives exhibit cytotoxicity against cancer cell lines (Hep3B, HeLa, A549, and MCF-7). [] This broad spectrum of activity, combined with the possibility for structural modifications, makes this compound and its derivatives an attractive area of research for developing new therapeutic agents.
Q2: How does the structure of these thiosemicarbazone derivatives influence their biological activity?
A2: Research suggests a strong correlation between the structure of these derivatives and their biological activity. For instance, the presence of (ortho) hydroxyl groups on the phenyl ring of certain derivatives (specifically, compounds 2d and 2h) significantly enhances their anticancer activity against Hep3B, A549, and MCF-7 cell lines. [] This highlights the importance of specific structural motifs in dictating the potency and selectivity of these compounds. Further investigation into structure-activity relationships is crucial for optimizing the design and development of more potent and targeted therapeutic agents derived from this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
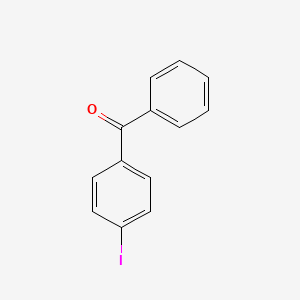
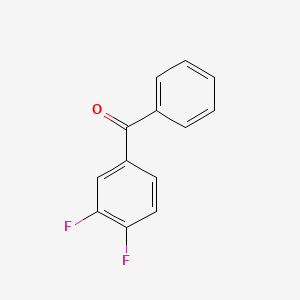
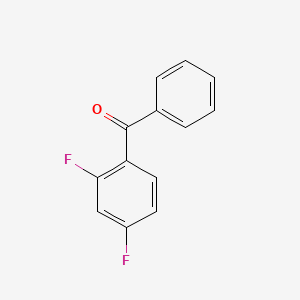
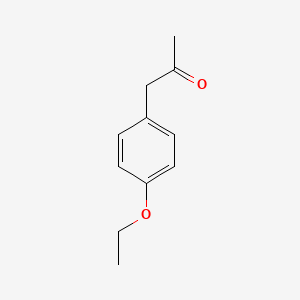
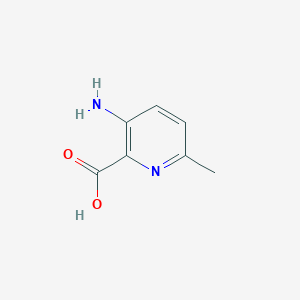
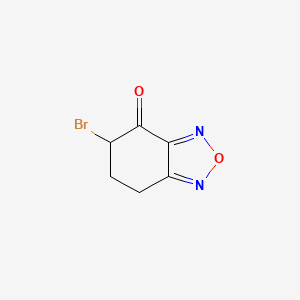
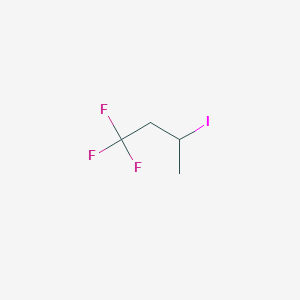
![2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1332415.png)

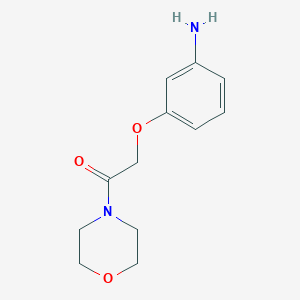
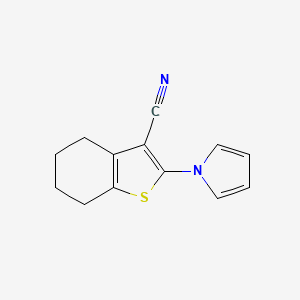
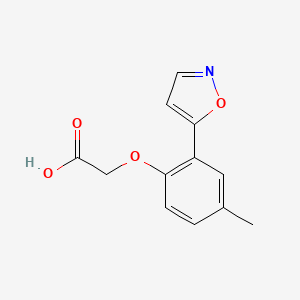
![4-[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]ANILINE](/img/structure/B1332437.png)
![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)
